Cas no 6268-49-1 (Dabcyl acid)

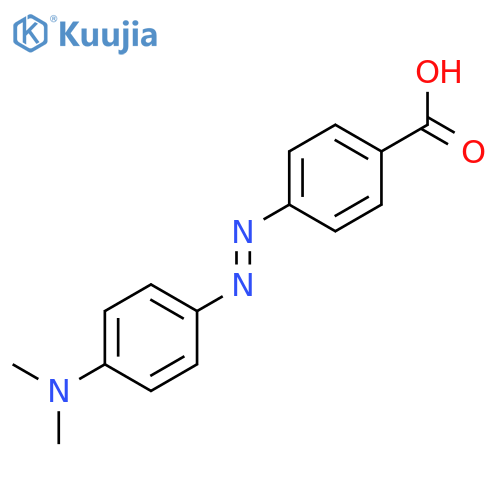

Dabcyl acid structure

商品名:Dabcyl acid

CAS番号:6268-49-1

MF:C15H15N3O2

メガワット:269.298503160477

MDL:MFCD00058988

CID:510832

PubChem ID:87572482

Dabcyl acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,4-[2-[4-(dimethylamino)phenyl]diazenyl]-

- 4-Dimethylaminoazobenzene-4'-carboxylic Acid

- 4-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid

- p-Methyl Red

- Para Methyl Red

- Dabcyl acid

- DABCYL

- Para-methyl red

- 6268-49-1

- 4-Dimethylaminoazobenzene-4 inverted exclamation mark -carboxylic Acid

- 114143-63-4

- 4-(4-Dimethylaminophenylazo)benzoic acid

- (E)-4-((4-(dimethylamino)phenyl)diazenyl)benzoic acid

- 4-((4-(Dimethylamino)phenyl)diazenyl)benzoic acid

- NSC36265

- FS-6003

- DB-299963

- DA-72535

- CHEMBL1573563

- Benzoic acid, p-[[p-(dimethylamino)phenyl]azo]-

- 4-Dimethylamino-4'-carboxylazobenzene

- Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-

- SCHEMBL93488

- 4-DIMETHYLAMINOAZOBENZENE-4?-CARBOXYLIC ACID

- DABCYL; Para-methyl red

- SR-01000106674-1

- 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoic acid

- MLS001195042

- M0423

- Benzoic acid, 4-((4-(dimethylamino)phenyl)azo)-

- SY059974

- 4-(2-(4-(Dimethyliminio)cyclohexa-2,5-dien-1-ylidene)hydrazinyl)benzoate

- SMR000554599

- AKOS001482920

- NCGC00245824-01

- 4-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]DIAZEN-1-YL]BENZOIC ACID

- PD158031

- F12230

- NSC 36265

- NSC-36265

- AC7920

- 4-Carboxy-4'-(dimethylamino)azobenzene

- 4-[4-(dimethylamino)phenyl]azobenzoic acid

- azobenzene, 4-carboxy-4'-dimethylamino-

- BDBM64210

- HMS2885N11

- 201858-51-7

- 4-(4'-dimethylaminophenylazo)-benzoic acid

- cid_22650

- AKOS040744057

- 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid

- CS-0100485

- 4-DIMETHYLAMINOAZOBENZENE-4-CARBOXYLIC ACID

- N,N-Dimethyl-p-aminobenzeneazobenzoic acid

- Benzoic acid, p-((p-(dimethylamino)phenyl)azo)-

- HY-D1045

- MFCD00058988

- 4-(4'-dimethylaminophenylazo)benzoic acid

- 4-([4-(Dimethylamino)phenyl]diazenyl)benzoic acid #

- DTXSID50862438

- Q10389868

- SR-01000106674

-

- MDL: MFCD00058988

- インチ: InChI=1S/C15H15N3O2/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20/h3-10H,1-2H3,(H,19,20)

- InChIKey: WCKQPPQRFNHPRJ-UHFFFAOYSA-N

- ほほえんだ: CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O

計算された属性

- せいみつぶんしりょう: 269.11600

- どういたいしつりょう: 269.116427

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 341

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 65.3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.17

- ふってん: 482.6°C at 760 mmHg

- フラッシュポイント: 245.6°C

- 屈折率: 1.592

- PSA: 65.26000

- LogP: 3.86620

- ようかいせい: 未確定

Dabcyl acid セキュリティ情報

- 危険物輸送番号:3234

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R36/37/38

- ちょぞうじょうけん:(BD96794)

Dabcyl acid 税関データ

- 税関コード:2927000090

- 税関データ:

中国税関コード:

2927000090概要:

29270000090他のジアゾ化合物アゾ化合物など(アゾキシ化合物を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29270000090他のジアゾ、アゾ、またはアゾキシ化合物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Dabcyl acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P32170-25g |

4-((4-(Dimethylamino)phenyl)diazenyl)benzoic acid |

6268-49-1 | 97% | 25g |

¥1879.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P32170-5g |

4-((4-(Dimethylamino)phenyl)diazenyl)benzoic acid |

6268-49-1 | 97% | 5g |

¥449.0 | 2022-04-27 | |

| ChemScence | CS-0100485-100mg |

Dabcyl acid |

6268-49-1 | 98.06% | 100mg |

$50.0 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55842-1mg |

Dabcyl acid |

6268-49-1 | 98% | 1mg |

¥0.00 | 2023-09-07 | |

| MedChemExpress | HY-D1045-10mM*1mLinDMSO |

Dabcyl acid |

6268-49-1 | 98.06% | 10mM*1mLinDMSO |

¥354 | 2023-07-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-362358-5 g |

Para Methyl Red, |

6268-49-1 | ≥97% | 5g |

¥1,421.00 | 2023-07-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0423-5G |

4-Dimethylaminoazobenzene-4'-carboxylic Acid |

6268-49-1 | >97.0%(T)(HPLC) | 5g |

¥295.00 | 2024-04-15 | |

| TRC | D493270-1000mg |

4-Dimethylaminoazobenzene-4'-carboxylic Acid |

6268-49-1 | 1g |

$87.00 | 2023-05-18 | ||

| MedChemExpress | HY-D1045-10mM*1 mL in DMSO |

Dabcyl acid |

6268-49-1 | 99.34% | 10mM*1 mL in DMSO |

¥354 | 2024-05-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-362358A-25g |

Para Methyl Red, |

6268-49-1 | ≥97% | 25g |

¥4249.00 | 2023-09-05 |

Dabcyl acid 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

6268-49-1 (Dabcyl acid) 関連製品

- 20691-84-3(m-Methyl Red)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6268-49-1)Dabcyl acid

清らかである:99%

はかる:100g

価格 ($):408.0